2-(Bromomethyl)-3-fluoro-6-methylpyridine
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Overview
Description
2-(Bromomethyl)-3-fluoro-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group at the second position, a fluorine atom at the third position, and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-fluoro-6-methylpyridine typically involves the bromination of 3-fluoro-6-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the bromination reaction can be conducted in a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-fluoro-6-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridines.
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the pyridine ring can influence the reactivity towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions to introduce additional substituents onto the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-3-fluoro-6-methylpyridine, while electrophilic bromination can produce 2-(bromomethyl)-3-fluoro-6-methyl-5-bromopyridine .
Scientific Research Applications
2-(Bromomethyl)-3-fluoro-6-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a precursor for compounds with therapeutic properties.
Industry: The compound is utilized in the synthesis of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-fluoro-6-methylpyridine involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Similar in structure due to the presence of a bromomethyl group, but differs in the ring system and functional groups.
2-Bromomethylbenzonitrile: Shares the bromomethyl group but has a different aromatic ring and additional nitrile functionality.
Uniqueness
2-(Bromomethyl)-3-fluoro-6-methylpyridine is unique due to the combination of the bromomethyl, fluoro, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C7H7BrFN |
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Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(bromomethyl)-3-fluoro-6-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
InChI Key |
OXRGIQGMTGPFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CBr |
Origin of Product |
United States |
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